molecular formula C10H11BrO3 B13193834 (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No.: B13193834
M. Wt: 259.10 g/mol
InChI Key: GDDCWSLVZAXMLA-QMMMGPOBSA-N
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Description

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a bromine atom, a benzodioxin ring, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Major Products Formed

    Substitution: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol derivatives.

    Oxidation: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanal or 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanoic acid.

    Reduction: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane.

Scientific Research Applications

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Without the (1R) configuration, this compound has similar reactivity but may differ in biological activity.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: The non-brominated version, which lacks the reactivity associated with the bromine atom.

Uniqueness

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a benzodioxin ring. This combination of features makes it particularly useful in asymmetric synthesis and in the development of chiral pharmaceuticals.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1

InChI Key

GDDCWSLVZAXMLA-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H](CBr)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CBr)O

Origin of Product

United States

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